(2S)-3-{[(tert-butoxy)carbonyl]amino}-2-(4-methylphenyl)propanoic acid
CAS No.: 1280787-08-7
Cat. No.: VC5619496
Molecular Formula: C15H21NO4
Molecular Weight: 279.336
* For research use only. Not for human or veterinary use.
![(2S)-3-{[(tert-butoxy)carbonyl]amino}-2-(4-methylphenyl)propanoic acid - 1280787-08-7](/images/structure/VC5619496.png)
Specification
CAS No. | 1280787-08-7 |
---|---|
Molecular Formula | C15H21NO4 |
Molecular Weight | 279.336 |
IUPAC Name | (2S)-2-(4-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Standard InChI | InChI=1S/C15H21NO4/c1-10-5-7-11(8-6-10)12(13(17)18)9-16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m1/s1 |
Standard InChI Key | BJCOXGANXKQLQC-GFCCVEGCSA-N |
SMILES | CC1=CC=C(C=C1)C(CNC(=O)OC(C)(C)C)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, (2S)-2-(4-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, reflects its stereochemistry and functional groups. The central carbon chain consists of a propanoic acid backbone, with a Boc-protected amine at position 3 and a 4-methylphenyl group at position 2. The (2S) configuration indicates the chiral center’s absolute stereochemistry, critical for biological activity .
Table 1: Key Chemical Identifiers
Property | Value |
---|---|
CAS Number | 1280787-08-7 |
Molecular Formula | |
Molecular Weight | 279.336 g/mol |
IUPAC Name | (2S)-2-(4-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
SMILES | CC1=CC=C(C=C1)C(CNC(=O)OC(C)(C)C)C(=O)O |
InChI Key | BJCOXGANXKQLQC-GFCCVEGCSA-N |
PubChem CID | 91810260 |
Stereochemical Considerations
The (2S) configuration ensures enantiomeric purity, which is crucial for interactions with chiral biological targets. Computational modeling predicts that the 4-methylphenyl group enhances hydrophobic interactions, while the Boc group stabilizes the amine against degradation .
Solubility and Stability
Although solubility data are incomplete, analogous Boc-protected amino acids exhibit limited water solubility, typically requiring organic solvents like dimethylformamide (DMF) or dichloromethane (DCM) for handling . The compound is stable under inert conditions but susceptible to acid hydrolysis due to the Boc group’s labile nature.
Synthesis and Purification
Synthetic Pathways
The synthesis involves multi-step organic reactions, starting with L-phenylalanine derivatives. A representative route includes:
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Boc Protection: The amine group of 4-methyl-L-phenylalanine is protected using di-tert-butyl dicarbonate () in the presence of a base like triethylamine .
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Carboxylic Acid Activation: The propanoic acid moiety is activated via esterification or amidation, though the final product retains the free carboxylic acid group.
Table 2: Representative Synthetic Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
Boc Protection | , EtN, DCM | 85–90% |
Acid Workup | HCl (aq), extraction | 95% |
Purification Techniques
Purification typically employs column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures. High-performance liquid chromatography (HPLC) confirms purity >95%, as reported in pharmaceutical-grade syntheses .
Applications in Medicinal Chemistry
Drug Discovery
The compound’s structure aligns with scaffolds used in protease inhibitor design. For example, the Boc group enhances metabolic stability, while the 4-methylphenyl group contributes to target binding via π-π interactions . In silico studies suggest potential activity against kinases and G-protein-coupled receptors (GPCRs).
Peptide Synthesis
As a protected amino acid, it serves as a building block for solid-phase peptide synthesis (SPPS). Its compatibility with Fmoc/t-Bu strategies enables incorporation into peptides targeting inflammatory pathways .
Discrepancies in Literature
CAS Number Conflicts
Two sources report conflicting CAS numbers for similar structures:
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1280787-08-7: Cited for the target compound.
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80102-26-7: Associated with (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid, which shares the same molecular formula but differs in stereochemical descriptor .
This discrepancy may arise from registry errors or nuanced stereochemical distinctions. Researchers should verify CAS numbers experimentally when sourcing materials.
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